Atalaphillinine

Antimalarial Plasmodium berghei Acridone alkaloid

Atalaphillinine (also referred to as atalaphyllinine) is a tetracyclic acridone alkaloid first isolated from Atalantia monophylla (Rutaceae). With a molecular formula of C₂₃H₂₃NO₄ and a molecular weight of 377.4 g/mol, it belongs to a class of plant-derived acridones known for diverse biological activities.

Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
CAS No. 56296-87-8
Cat. No. B1665304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtalaphillinine
CAS56296-87-8
SynonymsAtalaphillinine
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(N3)C(=CC=C4)O)C=CC(O2)(C)C)C
InChIInChI=1S/C23H23NO4/c1-12(2)8-9-15-21(27)17-19(14-10-11-23(3,4)28-22(14)15)24-18-13(20(17)26)6-5-7-16(18)25/h5-8,10-11,25,27H,9H2,1-4H3,(H,24,26)
InChIKeyQJMYUQUOPGKBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atalaphillinine (CAS 56296-87-8) Procurement Guide: A Tetracyclic Acridone Alkaloid for Antimalarial and Antiproliferative Research


Atalaphillinine (also referred to as atalaphyllinine) is a tetracyclic acridone alkaloid first isolated from Atalantia monophylla (Rutaceae) [1]. With a molecular formula of C₂₃H₂₃NO₄ and a molecular weight of 377.4 g/mol, it belongs to a class of plant-derived acridones known for diverse biological activities [2]. The compound has been reported in Atalantia buxifolia and Severinia buxifolia as well [3]. Its core scaffold features a pyrano[2,3-c]acridin-7-one skeleton with hydroxylation at C-6 and C-11 and a prenyl substituent at C-5, structural features that distinguish it from closely related analogs such as atalaphyllidine and N-methylatalaphyllinine [4].

Why Atalaphillinine Cannot Be Substituted with Generic Acridone Alkaloids: Evidence of Divergent Bioactivity Profiles


Atalaphillinine exhibits a distinctive bioactivity fingerprint among tetracyclic acridone alkaloids that precludes simple substitution. In a direct head-to-head screen of 10 acridone alkaloids against LNCaP prostate cancer cells, atalaphillinine was one of only two compounds demonstrating no cytotoxic effect (cell viability = 97.37% at 100 µM), whereas the structural analog buxifoliadine E reduced viability to 20.88% [1]. Conversely, in the TGBC11TKB gastric cancer model, atalaphillinine demonstrated the most potent antiproliferative activity among all 15 tested acridones—a profile not shared by its closely related analogs atalaphyllidine or N-methylatalaphyllinine [2]. Even within the same plant genus, acridone alkaloids display divergent target engagement: atalaphillinine induces HL-60 cell differentiation at 2.5 µM, yet atalaphyllidine requires different conditions for comparable effects [3]. These findings collectively demonstrate that minor structural variations—prenylation pattern, N-methylation status, and ring cyclization—produce non-interchangeable biological outcomes.

Atalaphillinine Quantitative Differentiation Evidence: Head-to-Head Bioactivity Data Against Closest Analogs and Standards


In Vivo Antimalarial Efficacy: Complete Parasite Suppression Without Acute Toxicity—Fujioka et al. 1989

Atalaphillinine achieved complete suppression of Plasmodium berghei and Plasmodium vinckei parasites in mice when administered intraperitoneally at 50 mg/kg daily for 3 days, with no obvious acute toxic effects. This result placed it among the most effective compounds in a screen of 30 acridone alkaloids, where only 7 of 30 achieved ≥90% in vitro suppression of Plasmodium yoelii at 10 µg/mL [1]. By comparison, the standard antimalarial chloroquine was not tested in this in vivo model, but the complete suppression observed positions atalaphillinine as one of the few acridone alkaloids with validated in vivo efficacy [1]. This in vivo validation is absent for many structurally related acridones, including atalaphyllidine and N-methylatalaphyllinine, which were not evaluated under identical in vivo conditions.

Antimalarial Plasmodium berghei Acridone alkaloid

Anti-Pneumocystis carinii Activity: Potency Comparable to Chloroquine—Queener et al. 1991

Atalaphillinine inhibited the growth of cultured Pneumocystis carinii with an IC₅₀ of 2.7 µM, a potency comparable to chloroquine (IC₅₀ = 3 µM) and within ~7-fold of primaquine (IC₅₀ = 0.4 µM), both established anti-Pneumocystis agents evaluated in the same culture system [1]. Among the six acridone alkaloids tested, glycobismine A was the only compound with greater potency (IC₅₀ = 1.7 µM) [1]. This study provides a rare quantitative benchmark of atalaphillinine against clinical-standard comparators, establishing its relevance as a tool compound for Pneumocystis research where direct potency comparisons to chloroquine are available—a data point not reported for most other acridone alkaloids in this indication.

Anti-Pneumocystis Antiprotozoal Opportunistic infection

Differential Cancer Cell Line Selectivity: Most Potent Against TGBC11TKB but Inactive Against LNCaP—Kawaii et al. 1999 vs. Yenjai et al. 2022

Atalaphillinine demonstrates highly cell-line-dependent antiproliferative activity that distinguishes it from structurally similar acridones. In the Kawaii et al. (1999) study of 15 acridone alkaloids, atalaphillinine (12) exhibited the most potent activity against the gastric cancer cell line TGBC11TKB, ranking first among all tested compounds [1]. Yet in the Yenjai et al. (2022) study of 10 acridone alkaloids against LNCaP prostate cancer cells, atalaphillinine (A4) was one of only two compounds showing no cytotoxic effect (cell viability = 97.37% at 100 µM), in stark contrast to buxifoliadine E (cell viability = 20.88%) and N-methylatalaphylline (cell viability = 33.07%) [2]. This cell-line selectivity profile—high potency in gastric cancer but inactivity in prostate cancer—is not shared by atalaphyllidine or N-methylatalaphyllinine, providing a unique experimental tool for tissue-specific cancer studies. Furthermore, atalaphillinine exhibited at least 10-fold greater antiproliferative activity toward cancer cell lines than toward normal human cell lines (HFK and HUVE), a selectivity window comparable to only three other acridones in the panel of 15 [1].

Antiproliferative Cancer selectivity Gastric cancer

HepG2 Hepatocellular Carcinoma Cytotoxicity: IC₅₀ = 6.5 µM with Defined Comparator—Chang et al. 2018

Atalaphillinine (designated as compound 20) demonstrated cytotoxicity against the human liver cancer cell line HepG2 with an IC₅₀ of 6.5 ± 0.0 µM, as reported in a comprehensive bioactivity screening of Atalantia buxifolia constituents [1]. In the same study, the structurally related acridone alkaloid 5-hydroxy-N-methylseverifoline (compound 23) exhibited antidengue virus activity with an IC₅₀ of 5.3 ± 0.4 µM, providing a within-study comparator from the same natural source [1]. This HepG2 activity data is complemented by the finding that atalaphillinine, along with atalaphyllidine, showed the most potent inhibition of HIF-1α transcriptional activity and protein expression in the NSCLC A549 cell line, suggesting a mechanistic basis for its anti-hepatocellular carcinoma activity that is distinct from direct cytotoxicity alone [2].

Hepatocellular carcinoma HepG2 Cytotoxicity

HL-60 Leukemia Cell Differentiation: Most Effective Inducer Among Acridone Alkaloids—Kawaii et al. 1999

In a focused study on HL-60 human promyelocytic leukemia cell differentiation, atalaphillinine (12) was identified as the most effective inducer of differentiation into mature monocyte/macrophage cells among the acridone alkaloids tested [1]. At a concentration of 2.5 µM, atalaphillinine induced NBT reduction, nonspecific esterase, and phagocytosis activities after a 4-day treatment—functional markers of terminal differentiation [1]. Only three compounds (atalaphyllidine, atalaphyllinine, and des-N-methylnoracronycine) demonstrated this differentiation-inducing capacity at this concentration, and among them, atalaphyllinine was reported as the most effective [1]. This differentiation-inducing property is mechanistically distinct from the direct antiproliferative cytotoxicity observed in solid tumor lines and is not observed with N-methylated analogs such as N-methylatalaphyllinine, which showed weaker activity [1].

HL-60 differentiation Leukemia Monocyte/macrophage

Atalaphillinine Optimal Application Scenarios: Where Quantitative Differentiation Drives Scientific Selection


Rodent Malaria In Vivo Efficacy Studies Requiring Validated Positive Control

Atalaphillinine is one of the very few acridone alkaloids with demonstrated complete in vivo suppression of Plasmodium berghei and Plasmodium vinckei in mice at 50 mg/kg i.p. without acute toxicity [1]. This makes it suitable as a validated positive control compound for antimalarial drug discovery programs employing rodent malaria models. Unlike the majority of acridone alkaloids that lack in vivo validation, atalaphillinine provides a reproducible efficacy benchmark for screening novel antimalarial candidates. Researchers comparing in vitro-to-in vivo translation can leverage this compound to calibrate their assay systems [1].

Pneumocystis carinii Basic Research with Chloroquine-Benchmarked Potency

For laboratories studying Pneumocystis carinii biology or screening anti-Pneumocystis agents, atalaphillinine offers an acridone-based tool compound with potency directly comparable to chloroquine (IC₅₀: 2.7 µM vs. 3.0 µM) in the same validated culture system [2]. This allows researchers to use atalaphillinine as a structurally distinct comparator to quinoline-based anti-Pneumocystis agents, facilitating studies on cross-resistance and mechanism of action that are not possible with generic acridone alkaloids lacking this quantitative benchmarking [2].

Tissue-Selective Cancer Cell Line Panel Screening with Built-In Negative Control

Atalaphillinine's unique activity profile—potent antiproliferative effects against TGBC11TKB gastric cancer cells yet complete inactivity against LNCaP prostate cancer cells [3][4]—makes it an ideal tool compound for cancer selectivity studies. Researchers can use atalaphillinine as a probe to investigate tissue-specific mechanisms of acridone sensitivity and resistance, with the LNCaP cell line serving as a built-in negative control. This differential activity pattern is not reproduced by atalaphyllidine or N-methylatalaphyllinine, providing a unique experimental system for studying the structural determinants of cancer cell line selectivity [3][4].

HL-60 Leukemia Differentiation Pathway Studies

Atalaphillinine is the most effective acridone alkaloid inducer of HL-60 promyelocytic leukemia cell differentiation into mature monocyte/macrophage cells at 2.5 µM [5]. This property enables its use as a chemical biology tool for dissecting the molecular pathways governing terminal differentiation in leukemia models, a research application that cannot be fulfilled by acridone analogs that exhibit only cytotoxic or antiproliferative effects without differentiation-inducing capacity. The compound can serve as a reference standard for screening novel differentiation-inducing agents in leukemia drug discovery programs [5].

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